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molecular formula C14H16N2 B1365085 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE CAS No. 321744-85-8

6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE

Cat. No. B1365085
M. Wt: 212.29 g/mol
InChI Key: FBFHQWFOTVCYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716837B1

Procedure details

6-[N-Methyl-1,2,5,6-tetrahydropyridin-4-yl]-1-isopropyl-indole : from 6-[4-Hydroxy-1-methyl-piperidin-4-yl]-1-isopropyl-indole (20 mg, 0.0735 mmol) in 0.1 ml of TFA and 1 ml of THF at 60-64° C. Yield 4.8 mg (26%).
Name
6-[N-Methyl-1,2,5,6-tetrahydropyridin-4-yl]-1-isopropyl-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-[4-Hydroxy-1-methyl-piperidin-4-yl]-1-isopropyl-indole
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:16]=[C:15]3[C:11]([CH:12]=[CH:13][N:14]3C(C)C)=[CH:10][CH:9]=2)=[CH:4][CH2:3]1.OC1(C2C=C3C(C=CN3C(C)C)=CC=2)CCN(C)CC1>C(O)(C(F)(F)F)=O.C1COCC1>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:16]=[C:15]3[C:11]([CH:12]=[CH:13][NH:14]3)=[CH:10][CH:9]=2)=[CH:4][CH2:3]1

Inputs

Step One
Name
6-[N-Methyl-1,2,5,6-tetrahydropyridin-4-yl]-1-isopropyl-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC=C(CC1)C1=CC=C2C=CN(C2=C1)C(C)C
Step Two
Name
6-[4-Hydroxy-1-methyl-piperidin-4-yl]-1-isopropyl-indole
Quantity
20 mg
Type
reactant
Smiles
OC1(CCN(CC1)C)C1=CC=C2C=CN(C2=C1)C(C)C
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60-64° C

Outcomes

Product
Name
Type
Smiles
CN1CC=C(CC1)C1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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